molecular formula C22H20O2 B14494117 p-Cumylphenyl benzoate CAS No. 64641-84-5

p-Cumylphenyl benzoate

Cat. No.: B14494117
CAS No.: 64641-84-5
M. Wt: 316.4 g/mol
InChI Key: IKYNDBQJTHKDIL-UHFFFAOYSA-N
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Description

p-Cumylphenyl benzoate: is an organic compound that belongs to the class of phenyl benzoates. It is characterized by the presence of a cumyl group (isopropylbenzene) attached to the phenyl ring, which is further esterified with benzoic acid. This compound is known for its unique chemical properties and has found applications in various fields, including polymer chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Cumylphenyl benzoate typically involves the esterification of cumylphenol with benzoic acid or its derivatives. One common method involves dissolving cumylphenol in benzene, followed by the addition of triethylamine as a catalyst. Benzoyl chloride is then added dropwise to the reaction mixture, which is maintained at a temperature of 15°-20°C. The reaction proceeds to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: p-Cumylphenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-Cumylphenyl benzoate has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of p-Cumylphenyl benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The cumyl group provides hydrophobic interactions, while the ester linkage can undergo hydrolysis, releasing active components. These interactions contribute to its effects in various applications .

Comparison with Similar Compounds

Uniqueness: p-Cumylphenyl benzoate is unique due to the presence of both the cumyl group and the ester linkage, which imparts distinct chemical and physical properties.

Properties

CAS No.

64641-84-5

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

[4-(2-phenylpropan-2-yl)phenyl] benzoate

InChI

InChI=1S/C22H20O2/c1-22(2,18-11-7-4-8-12-18)19-13-15-20(16-14-19)24-21(23)17-9-5-3-6-10-17/h3-16H,1-2H3

InChI Key

IKYNDBQJTHKDIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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